Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to (4-(Nonyloxy)phenyl)boronic Acid for Advanced Research
(4-(Nonyloxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest among researchers in organic synthesis, medicinal chemistry, and materials science. Its structure is characterized by a phenyl ring functionalized with a boronic acid group [-B(OH)₂] and a long-chain nonyloxy ether group [-O(CH₂)₈CH₃]. This bifunctional nature makes it a highly valuable and versatile intermediate. The boronic acid moiety serves as a key participant in a variety of powerful cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1] The presence of the nine-carbon nonyloxy tail imparts significant lipophilicity, influencing the solubility and pharmacokinetic properties of resulting molecules, a feature of particular importance in drug discovery.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and application, with a focus on the practical insights required by professionals in the field.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective and safe use in a research setting. The table below summarizes the key physicochemical data for (4-(Nonyloxy)phenyl)boronic acid.
| Property | Value | Reference |
| IUPAC Name | (4-(Nonyloxy)phenyl)boronic acid | [3] |
| Synonyms | 4-(n-Nonyloxy)phenylboronic acid, 4-(n-Nonyloxy)benzeneboronic acid | [3][4] |
| CAS Number | 173392-87-5 | [3][4] |
| Chemical Formula | C₁₅H₂₅BO₃ | [3][4] |
| Molecular Weight | 264.17 g/mol | [4] |
| Appearance | White solid | [4] |
| Boiling Point | 408.4 ± 47.0 °C (Predicted) | [4] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 8.72 ± 0.16 (Predicted) | [4] |
| Solubility | Generally soluble in polar organic solvents like ether and ketones; low solubility in water and nonpolar hydrocarbons.[2][5][6][7] | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed and protect from moisture.[4][8] |
Safety and Handling Synopsis
As with all boronic acids, proper handling is crucial. (4-(Nonyloxy)phenyl)boronic acid is classified as an irritant.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[11]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[8][9] If swallowed or if irritation persists, seek medical attention.[10]
Synthesis Pathway
Aryl boronic acids are typically synthesized via the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. This robust and widely adopted method allows for the efficient formation of the C-B bond.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating framework for a typical Suzuki-Miyaura coupling reaction. The choice of catalyst, base, and solvent is critical and can be optimized for specific substrates to ensure high yields. [14][15]
Materials and Reagents:
-
(4-(Nonyloxy)phenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 ratio)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), (4-(Nonyloxy)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture may change color, often to yellow or dark brown, indicating the reaction has begun.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Anticipated Spectroscopic Data
For researchers synthesizing or utilizing this compound, confirmation of its structure is paramount. Below are the expected Nuclear Magnetic Resonance (NMR) signals.
-
¹H NMR:
-
Aromatic Region: Two doublets in the aromatic region (approx. δ 6.9-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
Aliphatic Region: A triplet at ~δ 4.0 ppm corresponding to the two protons of the methylene group attached to the ether oxygen (-O-CH₂ -). A complex multiplet for the subsequent seven methylene groups in the alkyl chain, and a triplet at ~δ 0.9 ppm for the terminal methyl group (-CH₃).
-
Boronic Acid: A broad, exchangeable singlet for the two hydroxyl protons [-B(OH )₂], which may not always be visible depending on the solvent and water content.
-
-
¹³C NMR:
-
Signals for the six aromatic carbons, including the ipso-carbons attached to the oxygen and boron atoms.
-
Nine distinct signals corresponding to the carbons of the nonyloxy chain.
-
-
¹¹B NMR:
Conclusion
(4-(Nonyloxy)phenyl)boronic acid is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its true value is realized in its capacity to serve as a versatile and reliable building block in the Suzuki-Miyaura coupling and other synthetic transformations. The combination of a reactive boronic acid handle and a lipophilic nonyloxy chain provides chemists with a powerful component for constructing complex molecular architectures with tunable properties. A firm grasp of its properties, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in advancing scientific research.
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